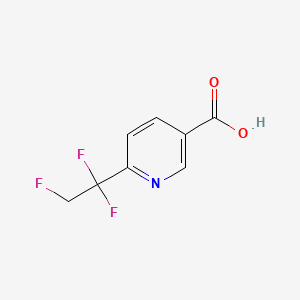![molecular formula C7H10O4S B13453634 Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is a bicyclic compound featuring a sulfur atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under blue LED irradiation at 450 nm, using dichloromethane or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar photochemical processes on a larger scale. Optimization of reaction conditions, such as solvent choice and irradiation parameters, would be crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced sulfur compounds.
科学的研究の応用
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and function.
類似化合物との比較
Similar Compounds
- 2,2-dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
- 5-methyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide
Uniqueness
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
特性
分子式 |
C7H10O4S |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
methyl 2,2-dioxo-2λ6-thiabicyclo[2.2.0]hexane-4-carboxylate |
InChI |
InChI=1S/C7H10O4S/c1-11-6(8)7-3-2-5(7)12(9,10)4-7/h5H,2-4H2,1H3 |
InChIキー |
GQIOGOPZHMCCHP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC1S(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)
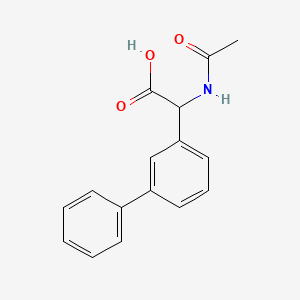
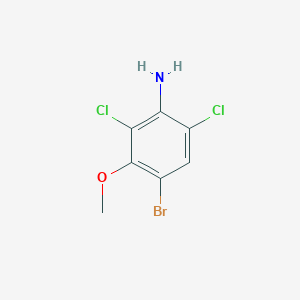
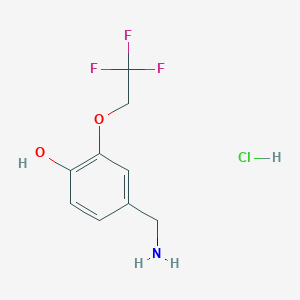
![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)

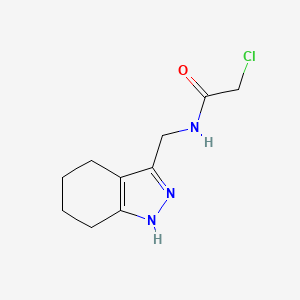

![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
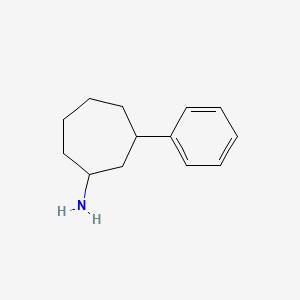
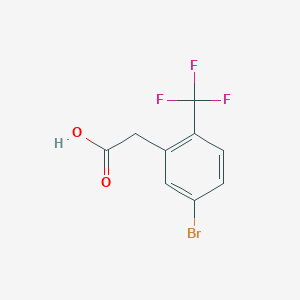
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
